INF39 -

INF39

Catalog Number: EVT-271053
CAS Number:
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 2-(2-chlorobenzyl)acrylate (INF39) is a synthetic acrylate derivative identified as a potent and selective inhibitor of the NLRP3 inflammasome. [] This inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. [] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases, making INF39 a valuable tool for investigating these conditions and potentially developing novel therapeutic strategies.

Ac-YVAD-cmk (YVAD)

  • Compound Description: Ac-YVAD-cmk is a cell-permeable, irreversible inhibitor of caspase-1, an enzyme involved in the processing and activation of interleukin-1β (IL-1β) downstream of NLRP3 inflammasome activation [, , ].
  • Relevance: While both Ac-YVAD-cmk and INF39 target the NLRP3 inflammasome pathway, they differ in their mechanisms of action. INF39 directly inhibits NLRP3, while Ac-YVAD-cmk acts downstream by inhibiting caspase-1 []. Studies comparing their efficacy in models of bowel inflammation suggest that directly inhibiting NLRP3 with INF39 may be more effective [].

Anakinra

  • Compound Description: Anakinra is a recombinant, nonglycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of IL-1β to its receptor, thereby blocking the downstream inflammatory effects of IL-1β [].
  • Relevance: Similar to Ac-YVAD-cmk, anakinra targets the NLRP3 inflammasome pathway downstream of INF39 by blocking IL-1β signaling. Direct inhibition of NLRP3 by INF39 appears to be more effective than IL-1β blockade with anakinra in reducing inflammation [].

CP-456773

  • Compound Description: CP-456773 is a selective and potent inhibitor of the NLRP3 inflammasome. It disrupts NLRP3 inflammasome assembly, reducing the activation of caspase-1 and the subsequent release of IL-1β [].
  • Relevance: Both INF39 and CP-456773 directly target the NLRP3 inflammasome. They exhibit similar effects by inhibiting NLRP3 activation and reducing the release of inflammatory cytokines [].

Dexamethasone (DEX)

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties. It exerts its effects by modulating the expression of various genes involved in inflammation [].
  • Relevance: Dexamethasone, unlike INF39, does not directly target the NLRP3 inflammasome. Instead, it provides broader anti-inflammatory effects. Studies comparing their efficacy in colitis models suggest that both compounds can reduce inflammatory alterations, but their mechanisms differ [].

HS203873

  • Compound Description: HS203873 is a small molecule identified as an NLRP3 binder. It contains a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure [].
  • Relevance: The structure of HS203873 served as a basis for the design and development of INF39. Researchers combined the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure of HS203873 with the acrylic acid derivative structure of INF39 to create a novel series of NLRP3 inhibitors [].
Synthesis Analysis

Methods and Technical Details

The synthesis of INF39 involves several key steps starting from commercially available acrylate derivatives. The process typically includes nucleophilic reactions that lead to the formation of the desired compound. Specific methods may vary, but they generally focus on optimizing the yield and purity of INF39 through careful control of reaction conditions .

The chemical structure of INF39 allows it to interact selectively with components of the NLRP3 inflammasome, thereby inhibiting its activation. The synthesis has been documented in various studies, emphasizing its role in targeting inflammatory pathways effectively .

Molecular Structure Analysis

Structure and Data

The molecular formula of INF39 is C₁₃H₁₅ClN₂O₂, with a molecular weight of approximately 270.73 g/mol. Its structure features an acrylate moiety that facilitates its interaction with the NLRP3 inflammasome. The specific three-dimensional conformation of INF39 is critical for its inhibitory action, allowing it to bind effectively to target proteins within the inflammasome complex .

Chemical Reactions Analysis

Reactions and Technical Details

INF39 functions by inhibiting the oligomerization and activation of NLRP3, which is crucial for the assembly of the inflammasome complex. It disrupts interactions between key proteins such as NEK7 and NLRP3, preventing downstream signaling events that lead to inflammation . Notably, INF39 does not interfere with upstream events like potassium efflux or reactive oxygen species generation, which are typically involved in NLRP3 activation .

Mechanism of Action

Process and Data

The mechanism by which INF39 exerts its effects involves direct inhibition of NLRP3 inflammasome assembly. By blocking the interaction between NEK7 and NLRP3, as well as inhibiting the formation of ASC speckles (a marker for inflammasome activation), INF39 effectively reduces the production and release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . This targeted action makes it a promising candidate for treating diseases driven by NLRP3 activation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

INF39 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but should be protected from moisture and light to maintain integrity.
  • Toxicity: Classified as nontoxic at therapeutic doses, making it suitable for further development in clinical settings .
Applications

Scientific Uses

INF39 has significant potential in various scientific applications, particularly in the field of immunology. Its primary use is as a research tool for studying the role of the NLRP3 inflammasome in inflammatory diseases such as colitis and other autoimmune disorders. Additionally, due to its specific inhibitory action on NLRP3, INF39 serves as a lead compound for developing new therapeutics aimed at treating conditions associated with chronic inflammation .

Introduction to NLRP3 Inflammasome & Therapeutic Targeting

NLRP3 Inflammasome Structure and Activation Pathways

The NLRP3 inflammasome is a cytosolic multiprotein complex that serves as a critical component of the innate immune system, functioning as a molecular platform for the activation of inflammatory responses. Its structure comprises three core components: the NLRP3 sensor protein (a pattern recognition receptor with a pyrin domain (PYD), central NACHT domain with ATPase activity, and leucine-rich repeat (LRR) domain), the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1 [8] [9]. Activation occurs via a tightly regulated two-step process:

  • Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs) or cytokines (e.g., TNF-α), this NF-κB-dependent step upregulates transcription of NLRP3, pro-IL-1β, and pro-IL-18. Post-translational modifications (e.g., deubiquitination of NLRP3 by BRCC3) also occur, licensing the complex for activation [5] [8].
  • Activation (Signal 2): Triggered by diverse stimuli (ATP, crystals, toxins, particulate matter), this step involves cellular perturbations converging on common downstream events. Key mechanisms include:
  • Potassium (K+) efflux: A near-universal trigger for NLRP3 assembly [9] [10].
  • Reactive Oxygen Species (ROS) production: Particularly mitochondrial ROS (mtROS).
  • Lysosomal disruption: Releasing cathepsins upon phagocytosis of particulates.
  • Ionic imbalances: Involving chloride (Cl-) efflux and calcium (Ca2+) flux [9] [10].

These signals facilitate NLRP3 oligomerization via its NACHT domain. The oligomerized NLRP3 recruits ASC via PYD-PYD interactions, forming large ASC aggregates ("specks"). ASC then recruits pro-caspase-1 via CARD-CARD interactions, enabling its autocleavage into active caspase-1 [8] [9]. Crucially, the NIMA-related kinase NEK7 acts as an essential mediator, binding NLRP3 upon K+ efflux and facilitating its oligomerization [9].

Table 1: Key Steps in NLRP3 Inflammasome Activation

StepKey EventsSignaling Molecules/Processes
PrimingTranscriptional upregulation of NLRP3, pro-IL-1β, pro-IL-18; Post-translational modifications (deubiquitination)NF-κB signaling; TLR ligands; Cytokines (TNF-α, IL-1β)
ActivationSensor oligomerization; Adaptor recruitment; Effector activationK+ efflux; ROS generation; Lysosomal damage; NEK7 binding
Effector FunctionCaspase-1 activation; Cytokine maturation; Pyroptosis executionCleavage of pro-IL-1β, pro-IL-18, GSDMD

Pathophysiological Role in Inflammatory Diseases

Aberrant NLRP3 inflammasome activation is a central driver in numerous chronic inflammatory and degenerative diseases, making it a high-value therapeutic target. Its dysregulation contributes to pathology through sustained release of mature IL-1β and IL-18, and induction of pyroptotic cell death:

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease - AD): NLRP3 is activated by amyloid-β (Aβ) fibrils in the brain. This leads to chronic neuroinflammation, neuronal death via pyroptosis, and disease progression. Microglia, the brain's resident immune cells, are the primary source of NLRP3-driven inflammation in AD [2] [8] [10].
  • Metabolic Disorders (e.g., Type 2 Diabetes - T2D): Islet amyloid polypeptide (IAPP) and hyperglycemia activate NLRP3 in pancreatic β-cells and macrophages. This contributes to insulin resistance, β-cell dysfunction, and destruction [8] [10].
  • Cardiovascular Diseases (e.g., Atherosclerosis): Cholesterol crystals ingested by macrophages within arterial plaques trigger robust NLRP3 activation. This drives plaque inflammation, instability, and rupture through IL-1β release and vascular smooth muscle cell pyroptosis [8] [10].
  • Autoinflammatory Disorders (e.g., Cryopyrin-Associated Periodic Syndromes - CAPS): Gain-of-function mutations in the NLRP3 gene cause constitutive inflammasome activation and uncontrolled IL-1β release, leading to systemic inflammation [8].
  • Gastrointestinal Diseases (e.g., Inflammatory Bowel Disease - IBD): Dysbiosis and epithelial damage release DAMPs activating NLRP3 in intestinal macrophages, contributing to mucosal inflammation and tissue destruction [1] [8].

Table 2: NLRP3 Inflammasome in Selected Pathological Conditions

Disease CategoryKey NLRP3 ActivatorsConsequences of ActivationReferences
Alzheimer's DiseaseAmyloid-β fibrilsNeuroinflammation, neuronal pyroptosis, cognitive decline [2] [8] [10]
Type 2 DiabetesIAPP aggregates, High glucoseβ-cell dysfunction/death, Insulin resistance, Inflammation [8] [10]
AtherosclerosisCholesterol crystals, Oxidized LDLPlaque inflammation, instability, rupture; Vascular damage [8] [10]
IBD (Colitis)Bacterial components (LPS), Cellular debrisMucosal inflammation, epithelial barrier breakdown [1] [8]
CAPSNLRP3 mutations (constitutive activation)Systemic inflammation, fever, organ damage [8]

Rationale for Targeting NLRP3 in Disease Modulation

Targeting the NLRP3 inflammasome offers distinct therapeutic advantages over broader anti-inflammatory strategies or targeting single downstream cytokines:

  • Upstream Positioning: NLRP3 acts as a convergence point for diverse inflammatory signals. Inhibiting it blocks the production of both IL-1β and IL-18 and prevents pyroptosis, offering broader anti-inflammatory effects compared to blocking a single cytokine like IL-1β alone [5] [8].
  • Pathogenic Centrality: Genetic evidence strongly supports its role. Gain-of-function NLRP3 mutations cause CAPS, while Nlrp3/Casp1 knockout mice show significant protection in diverse disease models (e.g., colitis, atherosclerosis, EAE) [5] [8] [10].
  • Limitations of Current Therapies: Biologics targeting IL-1β (e.g., anakinra, canakinumab) are effective but expensive, require injection, and carry infection risks. Small molecules like INF39 targeting NLRP3 directly offer potential for oral administration and modulation of the entire inflammasome pathway [8] [10].
  • Specificity Potential: While NLRP3 responds to diverse stimuli, its structure and activation mechanisms (e.g., ATPase activity, NEK7 interaction) offer unique molecular targets distinct from other inflammasomes (e.g., NLRC4, AIM2) or general immune pathways [3] [6] [8].

This rationale underpins the intensive search for specific, potent NLRP3 inhibitors like INF39.

Properties

Product Name

INF39

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3

InChI Key

VTAOWWAFBSFWSG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1Cl

Solubility

Soluble in DMSO

Synonyms

INF39; INF-39; INF 39.

Canonical SMILES

CCOC(=O)C(=C)CC1=CC=CC=C1Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.